molecular formula C13H14BrClN2 B5189888 1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

Cat. No.: B5189888
M. Wt: 313.62 g/mol
InChI Key: OTKWCMZGKHEHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted anilines. These compounds are characterized by the presence of an aniline moiety substituted with various functional groups. This particular compound features a bromophenyl group and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with formaldehyde and hydrogen chloride to form the intermediate 4-bromobenzyl chloride.

    Coupling with Pyridine Derivative: The intermediate is then reacted with pyridine-4-methanamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted anilines, while oxidation and reduction reactions could lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
  • 1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
  • 1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride

Uniqueness

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKWCMZGKHEHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=NC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.